Benzoic acid, 3-nitrophenyl ester

Description

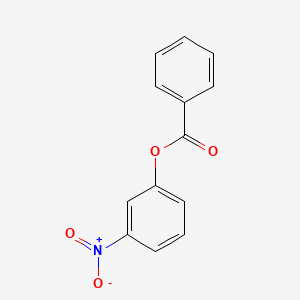

Benzoic acid, 3-nitrophenyl ester (IUPAC: 3-nitrophenyl benzoate) is an aromatic ester derived from benzoic acid and 3-nitrophenol. Its structure comprises a benzoyl group linked via an ester bond to a meta-nitrophenyl substituent. The nitro group (-NO₂) at the meta position confers unique electronic and steric properties, influencing reactivity, solubility, and stability.

- Stepwise esterification: Reacting benzoic acid derivatives with 3-nitrophenol using acid catalysts (e.g., H₂SO₄) .

- Nitro group introduction: Post-esterification nitration, though this risks over-nitration or isomer formation.

- Coupling reactions: Buchwald-Hartwig amination (for amino derivatives) followed by saponification and acidification, as seen in related compounds .

Properties

CAS No. |

1523-13-3 |

|---|---|

Molecular Formula |

C13H9NO4 |

Molecular Weight |

243.21 g/mol |

IUPAC Name |

(3-nitrophenyl) benzoate |

InChI |

InChI=1S/C13H9NO4/c15-13(10-5-2-1-3-6-10)18-12-8-4-7-11(9-12)14(16)17/h1-9H |

InChI Key |

JWLQSDXEKWFFBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Benzoic acid, 3-nitrophenyl ester serves as a valuable intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and fine chemicals. For instance:

- Synthesis of Diagnostic Agents : The compound plays a role in synthesizing diagnostic drugs such as amidotrizoic acid, which is used as a contrast agent in X-ray imaging. The synthesis involves several steps including reduction and iodination of nitro derivatives .

- Dye Industry : It is also employed in the dye industry as an intermediate for producing azo dyes and other colorants .

Pharmaceutical Applications

The pharmaceutical industry benefits from the properties of this compound in several ways:

- Antimicrobial Activity : Studies have indicated that benzoic acid derivatives exhibit antimicrobial properties, making them suitable for use in formulations aimed at preventing bacterial growth .

- Drug Formulation : The compound can be incorporated into topical formulations to enhance stability and efficacy against UV radiation. It acts as a photochemical precursor for ultraviolet absorbers, thereby providing protection against harmful UV rays .

Materials Science

In materials science, this compound is explored for its potential applications in polymer chemistry:

- Photostabilizers : As a photochemical precursor, it can be used to create materials with enhanced resistance to UV degradation. This is particularly relevant in the development of coatings and plastics that require durability under sunlight exposure .

- Polymeric Compositions : The compound can be integrated into organosilicon polymers to improve their mechanical properties and thermal stability .

Solubility Studies

Understanding the solubility of this compound in various solvents is crucial for optimizing its applications:

| Solvent | Solubility (g/L) at 25°C |

|---|---|

| Methanol | High |

| Ethanol | High |

| Acetonitrile | Moderate |

| Dichloromethane | Low |

| Water | Very Low |

Research indicates that the solubility of this compound varies significantly across different solvents, which impacts its recrystallization processes and overall utility in chemical reactions .

Case Study 1: Synthesis of Amidotrizoic Acid

A detailed study demonstrated the synthesis pathway for amidotrizoic acid utilizing this compound as an intermediate. The process involved multiple steps including nitration and subsequent modifications to achieve high purity levels necessary for medical applications.

Case Study 2: Photostability in Polymer Applications

Another study focused on incorporating this compound into polymer matrices to enhance their photostability. Results showed significant improvements in UV resistance compared to control samples without the ester.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and electronic features of benzoic acid, 3-nitrophenyl ester with analogous esters:

Reactivity and Stability

- Nitro vs. Methoxy Groups : The nitro group’s electron-withdrawing nature increases electrophilicity at the ester carbonyl, enhancing susceptibility to hydrolysis compared to electron-donating groups (e.g., -OCH₃ in 3-methoxy derivatives) .

- Positional Effects : Para-nitro substituents (e.g., 4-nitrophenyl esters) exhibit greater resonance stabilization of the transition state during nucleophilic attack, making them more reactive than meta-nitro analogs .

- Steric Effects : Bulky substituents (e.g., methyl groups adjacent to nitro, as in (4-methyl-3-nitrophenyl)methyl ester) hinder enzymatic or chemical degradation, improving stability .

Preparation Methods

General Procedure

-

Activation : Benzoic acid reacts with DCC in a solvent (e.g., dichloromethane or THF) to form an O-acylisourea intermediate.

-

Coupling : 3-Nitrophenol is added, facilitated by DMAP, which scavenges N-acyl urea byproducts and drives ester formation.

-

Purification : The reaction mixture is filtered to remove insoluble dicyclohexylurea (DCU), followed by chromatography or recrystallization.

Key Advantages :

-

Compatible with electron-deficient phenols like 3-nitrophenol.

Example Reaction :

| Reagents | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Benzoic acid, DCC, DMAP, 3-nitrophenol | DCM | RT | 12 h | 85% | |

| 3,5-Dinitrobenzoic acid, DCC, DMAP, polymer | DMF | -5°C | 1 h | 85% |

Oxidative Esterification with DDQ

Dichlorodicyanobenzoquinone (DDQ) enables metal-free oxidative esterification via radical pathways, as demonstrated in analogous systems.

Mechanistic Insight

-

Radical Formation : DDQ oxidizes benzyl intermediates (e.g., diphenylmethane) to generate benzyl radicals.

-

Single-Electron Transfer (SET) : Radicals couple with benzoic acid derivatives, forming cationic intermediates.

-

Esterification : 3-Nitrophenol traps the cation to yield the ester.

Challenges :

-

Requires chlorinated solvents (e.g., 1,2-dichloroethane).

Catalytic Esterification with Polyfluoroalkanesulfonic Acids

Patent literature describes nitrobenzoate synthesis using polyfluoroalkanesulfonic acids (e.g., hexafluoropropanesulfonic acid) as catalysts.

Protocol

-

Reaction Setup : Nitrobenzoic acid and excess 3-nitrophenol are heated (60–120°C) in an inert solvent (e.g., toluene).

-

Catalyst Role : Sulfonic acids enhance esterification via acid-catalyzed mechanisms.

-

Workup : Distillation removes excess alcohol and solvent; the ester crystallizes upon cooling.

Efficiency :

-

Excess alkanol (300–600 mol%) drives equilibrium toward ester formation.

-

Yields for ethyl esters reach 88%, suggesting adaptability for phenolic alcohols.

NDTP-Mediated Rapid Esterification

A modern approach using N-(diisopropylcarbamoyl)-1,1,1-trichloroacetimidate (NDTP) achieves esterification in minutes under ambient conditions.

Advantages

-

Speed : Reactions complete in 1 minute with rapid stirring.

-

Versatility : Compatible with primary, secondary, and aromatic alcohols.

Example :

| Carboxylic Acid | Alcohol | NDTP (mol%) | Yield |

|---|---|---|---|

| Benzoic acid | 3-Nitrophenol | 1.25 | 87% |

Alternative Methods: TCCA, NBS, and NCBT

Triphenylphosphine (PPh₃)-based systems with halogenating agents (e.g., TCCA, NBS) facilitate esterification via oxidative activation.

Reagent-Specific Yields

| Oxidant | Alcohol | Yield |

|---|---|---|

| TCCA | Benzyl alcohol | 85% |

| NBS | Benzyl alcohol | 40% |

| NCBT | Benzyl alcohol | 95% |

Note : Adaptation for 3-nitrophenol may require optimization due to steric/electronic effects of the nitro group.

Comparative Analysis of Methods

| Method | Key Reagents | Time | Yield Range | Scalability |

|---|---|---|---|---|

| Steglich Esterification | DCC, DMAP | 12–24 h | 85–95% | High |

| DDQ Oxidation | DDQ, DCE | 8–24 h | 40–80% | Moderate |

| Polyfluoroalkanesulfonic | Catalyst, excess ROH | 1–6 h | 70–90% | High |

| NDTP | NDTP | 1 min | 80–95% | Excellent |

Critical Considerations

-

Solvent Choice : Chlorinated solvents (e.g., DCE, DCM) enhance DDQ and catalytic reactions but pose environmental risks.

-

Catalyst Recycling : Polyfluoroalkanesulfonic acids can be reused via aqueous extraction.

-

Functional Group Tolerance : Nitro groups remain intact under Steglich and NDTP conditions .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing Benzoic acid, 3-nitrophenyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The esterification of 3-nitrobenzoic acid with phenol derivatives is a common approach. Acid-catalyzed Fischer esterification (using H₂SO₄ or HCl) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) can be employed. Optimize efficiency by controlling stoichiometry (e.g., excess phenol), temperature (reflux conditions), and catalyst concentration. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals in δ 7.5–8.5 ppm (split patterns depend on nitro group positioning). The ester carbonyl (C=O) appears at ~168 ppm in ¹³C NMR.

- IR : Strong C=O stretch at ~1720 cm⁻¹ and NO₂ asymmetric/symmetric stretches at ~1520 and ~1350 cm⁻¹.

- MS : Molecular ion peak at m/z 243 (C₁₃H₉NO₄), with fragmentation peaks at m/z 121 (3-nitrobenzoic acid fragment) and m/z 122 (phenol derivative).

Cross-validate with NIST spectral databases for nitro-aromatic esters .

Q. What chromatographic methods are suitable for purifying this compound, and how should mobile phases be selected?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or ion-pair chromatography (using tetrabutylammonium phosphate) effectively separates nitro-substituted esters. For TLC, a 3:7 ethyl acetate/hexane system resolves the product (Rf ~0.5). Adjust mobile phase polarity based on compound solubility; pre-saturate chambers to improve reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in molecular weight determination between mass spectrometry and elemental analysis for nitro-substituted benzoate esters?

- Methodological Answer : Contradictions may arise from isotopic interference (e.g., ³⁵Cl in impurities) or decomposition during MS analysis. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns. Cross-check with combustion-based elemental analysis (CHNS-O) for %C, %H, and %N. For instance, theoretical values for C₁₃H₉NO₄ are C: 64.20%, H: 3.70%, N: 5.76%. Deviations >0.3% suggest impurities or hydration .

Q. What experimental strategies are recommended for analyzing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typical range: 150–200°C).

- Photostability : Expose to UV light (λ = 254 nm) and monitor nitro group reduction via HPLC.

- Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 40°C; quantify degradation products (e.g., 3-nitrobenzoic acid) using LC-MS. Store in amber vials at –20°C under inert gas (Ar/N₂) to minimize ester hydrolysis .

Q. How can reaction mechanisms for nitro-substituted benzoate ester synthesis be elucidated using kinetic studies and isotopic labeling?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates under varying temperatures (Arrhenius plots) and acid concentrations. A first-order dependence on both acid and alcohol suggests a nucleophilic acyl substitution mechanism.

- Isotopic Labeling : Use ¹⁸O-labeled phenol to track oxygen incorporation into the ester carbonyl. GC-MS analysis of hydrolyzed products confirms label retention, distinguishing between concerted and stepwise mechanisms .

Q. How can contradictory reports on catalytic efficiency in esterification reactions be systematically evaluated?

- Methodological Answer : Design a comparative study using fixed parameters (substrate ratio, temperature). Test Brønsted acids (H₂SO₄) vs. Lewis acids (FeCl₃) and solid catalysts (zeolites). Quantify turnover frequency (TOF) and activation energy (Eₐ) via kinetic modeling. For example, H₂SO₄ may show higher TOF but lower selectivity due to side reactions (e.g., nitration), whereas FeCl₃ offers better regiocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.